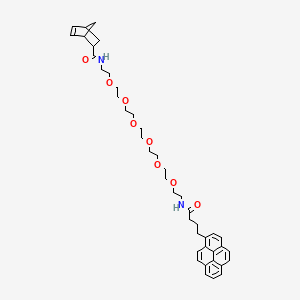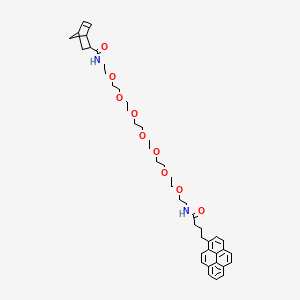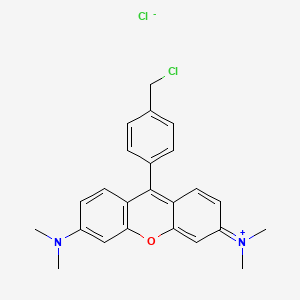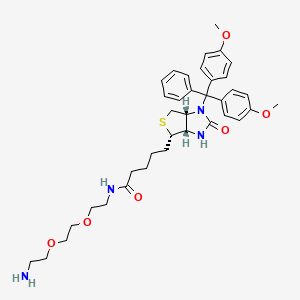
N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid is a branched polyethylene glycol derivative with two propargyl groups and a terminal carboxylic acid. This compound is known for its reactivity with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage. The terminal carboxylic acid can also react with primary amino groups in the presence of activators to form a stable amide bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid typically involves the following steps:
Formation of PEG2-propargyl: This step involves the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling with 4-oxo-butanoic acid: The PEG2-propargyl is then coupled with 4-oxo-butanoic acid using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of PEG2-propargyl: Using large reactors and optimized reaction conditions to maximize yield.
Efficient coupling with 4-oxo-butanoic acid: Employing high-efficiency coupling agents and continuous flow reactors to ensure consistent product quality
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid undergoes several types of chemical reactions:
Click Chemistry: Reacts with azide-bearing compounds to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amino groups to form stable amide bonds
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Click Chemistry: Uses copper sulfate and sodium ascorbate as catalysts.
Amide Bond Formation: Utilizes coupling agents like EDC or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA)
Major Products
Triazole Linkages: Formed from Click Chemistry reactions.
Amide Bonds: Resulting from reactions with primary amino groups
Aplicaciones Científicas De Investigación
N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules for various biological assays.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable triazole linkages and amide bonds. These reactions enable the conjugation of various molecules, enhancing their stability and functionality. The molecular targets and pathways involved include:
Azide-Alkyne Click Chemistry: Targets azide-bearing compounds to form triazole linkages.
Amide Bond Formation: Targets primary amino groups to form stable amide bonds
Comparación Con Compuestos Similares
Similar Compounds
- N-(Acid-PEG2)-N-bis(PEG2-propargyl)
- N-(Acid-PEG3)-N-bis(PEG3-propargyl)
- N-(Acid-PEG4)-N-bis(PEG4-propargyl)
Uniqueness
N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid is unique due to its specific combination of propargyl groups and a terminal carboxylic acid, which allows for versatile conjugation reactions. This makes it particularly useful in applications requiring stable linkages and enhanced molecular stability .
Propiedades
IUPAC Name |
4-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7/c1-3-9-23-13-15-25-11-7-19(17(20)5-6-18(21)22)8-12-26-16-14-24-10-4-2/h1-2H,5-16H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUNULSPMULNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)

![methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115079.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid](/img/structure/B8115085.png)

![Pentanamide, 5-azido-N-[4-(2-cyanoethynyl)-phenyl]](/img/structure/B8115094.png)




